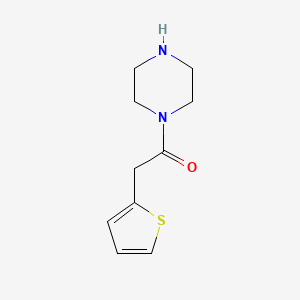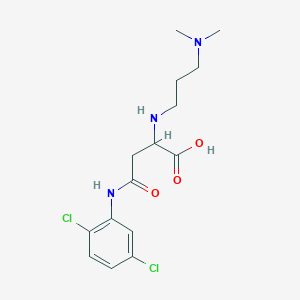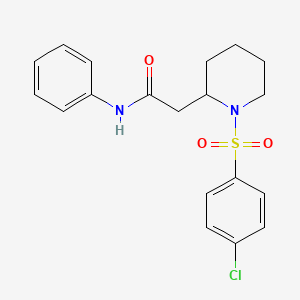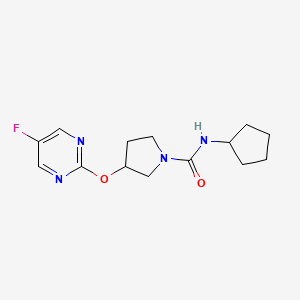
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, also known as PT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PT belongs to the class of compounds known as phenylpiperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one is not fully understood, but it is believed to act on multiple targets in the brain and body. This compound has been reported to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. This compound has also been shown to interact with various receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In depression and anxiety research, this compound has been reported to increase the levels of serotonin and dopamine in the brain, which are associated with anxiolytic and antidepressant effects. In schizophrenia research, this compound has been shown to improve cognitive function by modulating the levels of glutamate and GABA in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one in lab experiments include its high purity and yield, as well as its potential therapeutic applications in various diseases. However, the limitations of using this compound include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the research on 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, depression, anxiety, and schizophrenia. Another direction is to explore its mechanism of action and identify its molecular targets in the brain and body. Additionally, the development of new derivatives of this compound with improved pharmacological properties and reduced toxicity could also be a future direction for research.
Méthodes De Synthèse
The synthesis of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one involves the reaction between 2-thiophenecarboxylic acid and piperazine, followed by the reaction with ethyl chloroacetate. The resulting product is then subjected to acid hydrolysis to obtain this compound. This method has been reported to produce this compound in high yields and purity.
Applications De Recherche Scientifique
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, depression, anxiety, and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In depression and anxiety research, this compound has been reported to exhibit anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In schizophrenia research, this compound has been shown to improve cognitive function and reduce the negative symptoms of the disease.
Propriétés
IUPAC Name |
1-piperazin-1-yl-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-10(8-9-2-1-7-14-9)12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXTYMAGGGUJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B2458210.png)
![3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458212.png)
![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458214.png)
![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2458216.png)

![4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2458219.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)
